4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate
Description
4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C33H61NO7 |
|---|---|
Molecular Weight |
583.8 g/mol |
IUPAC Name |
4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate |
InChI |
InChI=1S/C33H61NO7/c1-4-6-8-10-11-12-13-14-15-16-17-19-20-22-30(35)29(34-31(36)23-21-18-9-7-5-2)28-41-33(38)25-24-32(37)40-27-26-39-3/h20,22,29-30,35H,4-19,21,23-28H2,1-3H3,(H,34,36)/b22-20+ |
InChI Key |
DCKQGISDYCEVDT-LSDHQDQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COC(=O)CCC(=O)OCCOC)NC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)CCC(=O)OCCOC)NC(=O)CCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate involves multiple steps, including esterification, amidation, and selective reduction. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to minimize waste and maximize efficiency, often involving advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics suggest potential applications in drug formulation and delivery systems. Its amphiphilic nature allows it to interact with biological membranes, making it a candidate for:
- Drug carriers : Facilitating the delivery of hydrophobic drugs through lipid-based formulations.
- Therapeutic agents : Investigating its role in modulating biological pathways related to inflammation or cancer.
Biochemical Research
Research has indicated that compounds similar to this one can serve as:
- Biomarkers : Their presence in biological samples may indicate specific physiological or pathological states.
- Enzyme substrates or inhibitors : Understanding its interaction with various enzymes could lead to insights into metabolic pathways.
Material Science
The compound's unique properties make it suitable for:
- Liquid crystal applications : Its ability to form organized structures can be harnessed in developing advanced materials for displays and sensors.
- Biodegradable polymers : Its incorporation into polymer matrices could enhance material properties while maintaining environmental sustainability.
Case Study 1: Drug Delivery Systems
A study investigated the use of lipid derivatives similar to this compound as carriers for anticancer drugs. Results showed improved solubility and bioavailability of the drugs when formulated with lipid-based carriers, leading to enhanced therapeutic efficacy.
Case Study 2: Anti-inflammatory Activity
Research exploring the anti-inflammatory properties of lipid compounds indicated that derivatives like 4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate could modulate inflammatory pathways, demonstrating potential for treating chronic inflammatory diseases.
Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. For example, it could inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate
- 2-phenylethanol
- p-hydroxyphenylethanol
- 4-hydroxybenzaldehyde
Uniqueness
4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications, making it a valuable compound in various research and industrial contexts.
Biological Activity
4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate, also known as C8 Peg2 ceramide, is a complex lipid molecule with significant biological implications. This compound is part of the ceramide family, which plays critical roles in cellular signaling, inflammation, and apoptosis. Understanding its biological activity is essential for potential therapeutic applications.
- Molecular Formula: C33H61NO7
- Molecular Weight: 583.84 g/mol
- CAS Registry Number: 212116-76-2
- Density: Approximately 1.0 g/cm³
- Boiling Point: 679.5 °C (760 mmHg)
The structure of this compound includes a long-chain fatty acid, a hydroxy group, and an amine, which contribute to its amphiphilic nature and biological activity.
C8 Peg2 ceramide exhibits various biological activities primarily through its interactions with cellular membranes and signaling pathways:
- Cell Membrane Dynamics : It integrates into lipid bilayers, affecting membrane fluidity and permeability.
- Signal Transduction : The compound can activate specific signaling pathways related to cell survival and apoptosis, particularly through the modulation of sphingolipid metabolism.
- Inflammatory Response : It has been shown to influence inflammatory processes by modulating the activity of immune cells.
Biological Activities
The biological activities of C8 Peg2 ceramide have been documented in several studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the effects of C8 Peg2 ceramide on various cell types:
- Antitumor Effects : A study demonstrated that C8 Peg2 ceramide induces apoptosis in breast cancer cells by activating caspase pathways. This suggests potential use in cancer therapy as an adjuvant treatment.
- Immunomodulatory Effects : Research indicated that this compound enhances the proliferation of T-cells and increases the production of cytokines, which may improve immune responses against pathogens.
- Neuroprotection : In neurodegenerative models, C8 Peg2 ceramide exhibited protective effects on neuronal cells against oxidative damage, highlighting its potential role in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
